molecular formula C28H26N6O5S B2845642 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide CAS No. 901736-49-0

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide

Cat. No. B2845642
CAS RN: 901736-49-0
M. Wt: 558.61
InChI Key: DPXVDFYCXKETAX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolin ring, a nitrophenyl group, and a tolyl group. These types of compounds are often synthesized for use in various fields, including medicinal chemistry .

Scientific Research Applications

Anticancer Activity

Triazoloquinazoline derivatives have been extensively studied for their anticancer properties. For instance, a study on a quinazoline derivative highlighted its cytotoxicity and potential to induce DNA damage in human cancer cell lines, such as HeLa cells. This compound demonstrated significant cytotoxic and antiproliferative activities, making it a potential candidate for anticancer drug development (Ovádeková et al., 2005).

Antimicrobial and Nematicidal Activities

Another area of research interest is the antimicrobial and nematicidal properties of triazoloquinazoline compounds. A series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal and nematicidal properties. These findings suggest that such compounds could be promising agents in the development of new antimicrobial and nematicidal treatments (Reddy et al., 2016).

H1-antihistaminic Activity

Research has also been conducted on the H1-antihistaminic activity of triazoloquinazolinone derivatives. A specific study synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated their in vivo H1-antihistaminic activity, finding significant protection against histamine-induced bronchospasm in guinea pigs. This suggests their potential as a new class of antihistaminic agents (Alagarsamy et al., 2008).

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O5S/c1-5-24(27(35)29-18-8-6-7-16(2)13-18)40-28-30-21-15-23(39-4)22(38-3)14-20(21)26-31-25(32-33(26)28)17-9-11-19(12-10-17)34(36)37/h6-15,24H,5H2,1-4H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXVDFYCXKETAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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